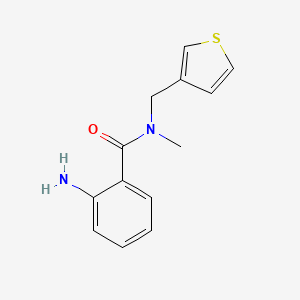![molecular formula C11H22N2 B13179105 2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
2'-Methyl-[1,4']bipiperidinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-[1,4’]bipiperidinyl is a chemical compound that belongs to the class of bipiperidines. This compound is characterized by the presence of two piperidine rings connected by a single bond, with a methyl group attached to one of the piperidine rings. Bipiperidines are known for their diverse applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-[1,4’]bipiperidinyl typically involves the coupling of piperidine derivatives. One common method is the Ullmann coupling reaction, which involves the use of copper catalysts to couple two piperidine rings. Another method is the Suzuki coupling reaction, which uses palladium catalysts and boronic acids to achieve the coupling .
Industrial Production Methods
Industrial production of 2’-Methyl-[1,4’]bipiperidinyl often employs large-scale catalytic processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the efficient coupling of piperidine rings and the selective introduction of the methyl group .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Methyl-[1,4’]bipiperidinyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Methyl-[1,4’]bipiperidinyl can yield various oxygenated derivatives, while reduction can produce fully saturated piperidine rings.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-[1,4’]bipiperidinyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying the structure and function of biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Methyl-[1,4’]bipiperidinyl involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Methyl-[1,4’]bipiperidinyl
- 2-Methylpyridine
- N-Boc-4’-Methyl-[1,4’]bipiperidinyl
Uniqueness
2’-Methyl-[1,4’]bipiperidinyl is unique due to its specific structural features, such as the position of the methyl group and the connectivity of the piperidine rings. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
2-methyl-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-10-9-11(5-6-12-10)13-7-3-2-4-8-13/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
KAYPTZAOZJVDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCN1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


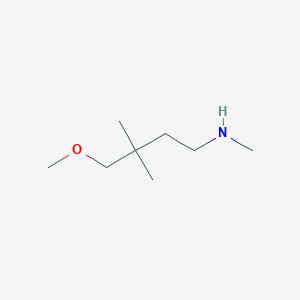

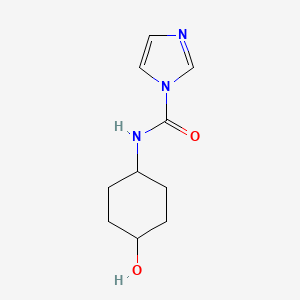
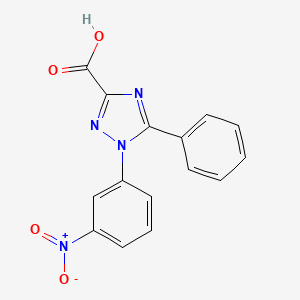
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
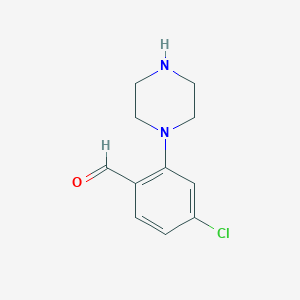
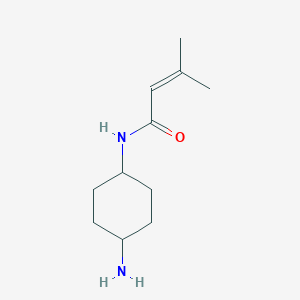
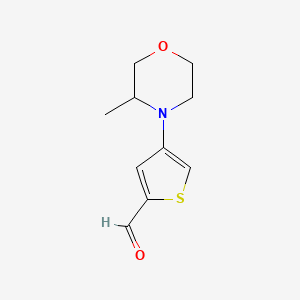
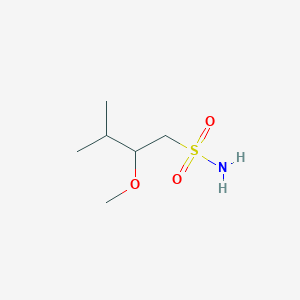
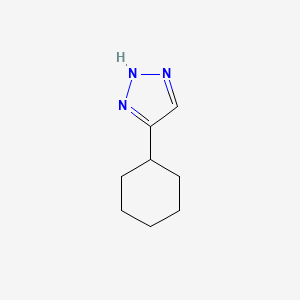
![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)

![1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13179092.png)
